6-Methylquinoline-5-sulfonamide

Descripción general

Descripción

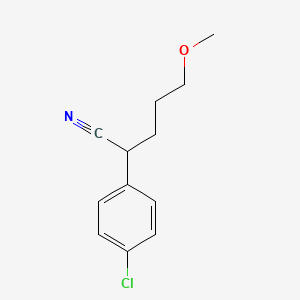

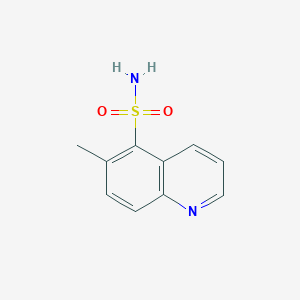

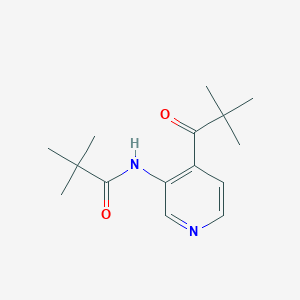

6-Methylquinoline-5-sulfonamide is a chemical compound that falls under the category of quinoline sulfonamides . It has a molecular weight of 222.27 . The compound appears as a powder and is stored at room temperature .

Synthesis Analysis

The synthesis of quinoline and its derivatives, including this compound, often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

The IUPAC name for this compound is the same as its common name . Its InChI code is1S/C10H10N2O2S/c1-7-4-5-9-8 (3-2-6-12-9)10 (7)15 (11,13)14/h2-6H,1H3, (H2,11,13,14) . Chemical Reactions Analysis

Quinolines, including this compound, exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis

This compound appears as a crystalline solid with a molecular weight of 251.3 g/mol. It has a melting point of 314°C and is slightly soluble in water.Aplicaciones Científicas De Investigación

Inhibition of Cytotoxic T Lymphocyte-Mediated Lysis and Cellular Proliferation

6-Methylquinoline-5-sulfonamide, as part of the isoquinoline sulfonamides class, has been studied for its role in modulating protein kinase C, affecting cytotoxic T lymphocyte-mediated lysis and cellular proliferation. Inhibition of protein kinase C activity can influence both short-term (like CTL-mediated lysis) and long-term cellular events, suggesting a role in immune response modulation and potential implications in cancer therapy (Juszczak & Russell, 1989).

Synthesis and Antimicrobial Activities

The compound has been utilized in the synthesis of novel bi-dentate ligands and their metal(II) oxinates, which show significant increase in antimicrobial and antifungal activities compared to their parent compounds. This highlights its potential in developing new antimicrobial agents (Dixit et al., 2010).

Inhibitors of Cyclic Nucleotide Dependent Protein Kinase and Protein Kinase C

This compound derivatives have been identified as potent inhibitors of cyclic nucleotide dependent protein kinases and protein kinase C. This implies potential applications in the treatment of diseases related to dysregulated kinase activity, such as certain cancers (Hidaka et al., 1984).

PET Imaging Agent for Measuring Levels of Protein Kinase A

Derivatives of this compound have been developed for use in positron emission tomography (PET) imaging to measure levels of protein kinase A, a critical signal transduction target in neuropsychiatric illnesses like major depressive disorder (Vasdev et al., 2008).

Synthesis of Novel Anticancer Agents

The compound has been used in the synthesis of novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety, showing promising cytotoxic activity against various cancer cell lines. This illustrates its potential use in cancer research and drug development (Ghorab et al., 2016).

Mecanismo De Acción

Target of Action

6-Methylquinoline-5-sulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibits the synthesis of folic acid, disrupting DNA production and ultimately halting bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by this compound affects the folate synthesis pathway in bacteria . Folate is a vital cofactor in the synthesis of nucleotides, the building blocks of DNA. By blocking this pathway, the compound prevents bacterial DNA replication, leading to the cessation of bacterial growth .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By blocking the synthesis of folic acid, an essential cofactor in DNA synthesis, the compound prevents bacteria from replicating their DNA, thereby inhibiting their growth .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, could affect the compound’s absorption and metabolism, thereby influencing its efficacy and stability .

Safety and Hazards

The safety information for 6-Methylquinoline-5-sulfonamide includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, there are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . This includes the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods .

Análisis Bioquímico

Biochemical Properties

6-Methylquinoline-5-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with sulfonamide-binding proteins, where it acts as an inhibitor. This interaction is crucial in modulating the activity of these proteins, which are involved in various metabolic pathways . Additionally, this compound has been shown to inhibit certain enzymes, thereby affecting the biochemical pathways they regulate.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in metabolic processes, leading to alterations in cellular metabolism . Furthermore, this compound can impact cell signaling pathways, thereby influencing cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, thereby altering cellular functions . The compound’s ability to inhibit enzymes is particularly noteworthy, as it can modulate the activity of key metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been observed to affect cellular functions, including alterations in metabolic processes and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a certain dosage is required to elicit a significant biochemical response. Toxic effects at high doses include alterations in liver and kidney function, as well as changes in metabolic pathways.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. For example, the compound has been shown to inhibit certain enzymes involved in the metabolism of quinoline derivatives . This inhibition can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . The compound’s distribution is crucial for its biochemical activity, as it needs to reach specific cellular targets to exert its effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is critical for its interaction with specific biomolecules and for modulating cellular processes.

Propiedades

IUPAC Name |

6-methylquinoline-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-7-4-5-9-8(3-2-6-12-9)10(7)15(11,13)14/h2-6H,1H3,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABGWTGEVAGALO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=CC=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1461085.png)

![2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B1461094.png)

![3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1461102.png)

![[2-(Methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride](/img/structure/B1461103.png)